molecular formula C17H18BrNO2 B4020334 1-bromo-2-naphthyl 1-azepanecarboxylate

1-bromo-2-naphthyl 1-azepanecarboxylate

Cat. No.: B4020334
M. Wt: 348.2 g/mol
InChI Key: ATJBOBIRZRRFER-UHFFFAOYSA-N
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Description

1-Bromo-2-naphthyl 1-azepanecarboxylate is a brominated naphthyl ester derivative of 1-azepanecarboxylic acid. The compound features a seven-membered azepane ring fused to a carboxylate ester group, with a bromine substituent on the 2-position of the naphthalene moiety. This structure confers unique physicochemical properties, such as enhanced aromaticity from the naphthyl group and conformational flexibility from the azepane ring.

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c18-16-14-8-4-3-7-13(14)9-10-15(16)21-17(20)19-11-5-1-2-6-12-19/h3-4,7-10H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJBOBIRZRRFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 2-Bromo-N-Methyl-N-Phenyl-1-Cyclohexene-1-Carboxamide

Key Differences :

  • Core Structure : The cyclohexene ring in 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide () is six-membered and unsaturated, whereas 1-bromo-2-naphthyl 1-azepanecarboxylate incorporates a fully aromatic naphthyl group and a saturated azepane ring.
  • Substituents : The former has a methyl-phenyl carboxamide group, while the latter features an azepane carboxylate ester.
  • Physical Properties :
    • Melting Point : 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide exhibits a melting point of 102–103.5°C , whereas the naphthyl derivative likely has a higher melting point due to increased aromatic stacking.
    • Solubility : The naphthyl group may reduce solubility in polar solvents compared to the cyclohexene analog.

Synthetic Parallels : Both compounds utilize brominated intermediates, but the azepanecarboxylate requires esterification with a bulky naphthol, complicating steric control .

Structural Analog: tert-Butyl 2-(Aminomethyl)-1-Azepanecarboxylate Hydrochloride

Key Differences :

  • Functional Groups : The tert-butyl group in this analog () serves as a protective group for the amine, whereas the bromonaphthyl group in the target compound may act as a leaving group or electron-withdrawing substituent.
  • Reactivity : The tert-butyl derivative is tailored for amine protection in peptide synthesis, while the bromonaphthyl ester could participate in nucleophilic aromatic substitution or cross-coupling reactions.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
This compound C₁₇H₁₈BrNO₂ Inferred High Low Bromonaphthyl, Azepane ester
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide C₁₃H₁₄BrNO 102–103.5 Moderate Cyclohexene, Carboxamide
tert-Butyl 2-(aminomethyl)-1-azepanecarboxylate HCl C₁₂H₂₃ClN₂O₂ Not reported High (due to HCl salt) tert-Butyl, Azepane amine

Research Implications

  • Pharmaceutical Applications : The bromonaphthyl group’s aromaticity may enhance binding to hydrophobic protein pockets, making the compound a candidate for kinase inhibitors.
  • Material Science : The azepane ring’s flexibility could improve polymer plasticity compared to rigid cyclohexane analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-bromo-2-naphthyl 1-azepanecarboxylate
Reactant of Route 2
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1-bromo-2-naphthyl 1-azepanecarboxylate

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